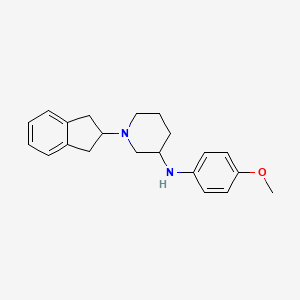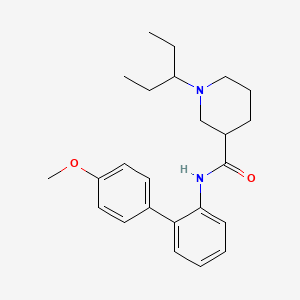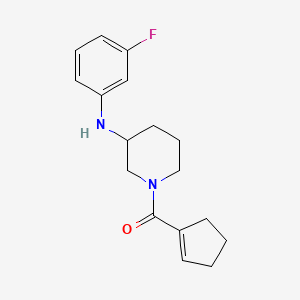![molecular formula C16H15ClN2O2S B6063387 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide](/img/structure/B6063387.png)
2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide, also known as CPTH, is a synthetic compound that has been extensively studied due to its potential therapeutic applications. CPTH belongs to the class of hydrazide compounds and has a molecular weight of 377.91 g/mol.
Mécanisme D'action
The mechanism of action of 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide is not fully understood. However, it has been reported to inhibit the activity of histone acetyltransferases (HATs), which are enzymes that catalyze the acetylation of histones. This inhibition leads to the downregulation of various genes involved in cell proliferation, angiogenesis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspases and downregulating anti-apoptotic proteins. This compound also inhibits angiogenesis by decreasing the expression of vascular endothelial growth factor (VEGF) and its receptor. In diabetic animal models, this compound improves glucose metabolism and insulin sensitivity by increasing the expression of glucose transporter 4 (GLUT4) and decreasing the expression of gluconeogenic enzymes. This compound also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide is its high purity and stability, which makes it suitable for use in various laboratory experiments. This compound is also readily available and can be synthesized in large quantities. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide. One area of research is the development of more potent and selective HAT inhibitors based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases such as neurodegenerative disorders and cardiovascular diseases. Furthermore, the development of novel drug delivery systems for this compound may improve its solubility and bioavailability, thereby enhancing its therapeutic efficacy.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. The synthesis of this compound involves the reaction of 2-hydroxybenzaldehyde and 4-chlorobenzenethiol with propanohydrazide. This compound has been reported to inhibit the growth of cancer cells, improve glucose metabolism and insulin sensitivity, and have anti-inflammatory properties. The mechanism of action of this compound involves the inhibition of HATs, which leads to the downregulation of various genes involved in cell proliferation, angiogenesis, and inflammation. This compound has several advantages and limitations for use in laboratory experiments, and there are several future directions for its study.
Méthodes De Synthèse
The synthesis of 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide involves the reaction of 2-hydroxybenzaldehyde and 4-chlorobenzenethiol with propanohydrazide. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to yield this compound. The purity of the synthesized compound is confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide has been widely studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. Furthermore, this compound has been reported to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-11(22-14-8-6-13(17)7-9-14)16(21)19-18-10-12-4-2-3-5-15(12)20/h2-11,20H,1H3,(H,19,21)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPMDACVRMSELS-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=C1O)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1O)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide](/img/structure/B6063304.png)
![1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine](/img/structure/B6063310.png)
![2-{[(3,4-dichlorobenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6063319.png)
![ethyl 4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B6063332.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-N'-(3-fluorophenyl)urea](/img/structure/B6063352.png)

![1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B6063365.png)
![N-(2,3-dichlorophenyl)-2-[(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6063394.png)


![2-[(4-fluorophenoxy)methyl]-4-{[3-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1,3-oxazole](/img/structure/B6063402.png)

![3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide](/img/structure/B6063412.png)
![7-(4-ethyl-1-piperazinyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6063419.png)